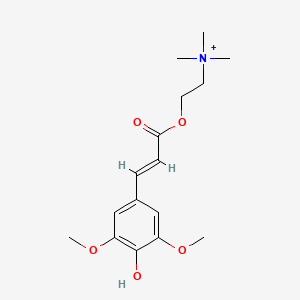

芥子碱

描述

Sinapine is an alkaloidal amine found predominantly in the seeds of plants belonging to the Brassicaceae family. It is the choline ester of sinapic acid and was first discovered by Etienne Ossian Henry in 1825 . Sinapine is known for its presence in oilseed crops such as mustard and rapeseed, where it is typically found in the outer seed coat .

科学研究应用

Sinapine has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various sinapic acid derivatives.

Biology: Studied for its role in plant metabolism and its potential as a natural antioxidant.

作用机制

芥子碱通过多种分子途径发挥其作用:

生化分析

Biochemical Properties

Sinapine interacts with various biomolecules in the cell. It has been shown to suppress the expression of CD36, a protein involved in lipid uptake, and enhance the expression of CDC42, a protein involved in cholesterol efflux . Sinapine also activates the JAK2 and STAT3 proteins, which are involved in various cellular processes including cell growth, differentiation, and immune responses .

Cellular Effects

Sinapine has significant effects on cellular processes. It can alleviate foam cell formation, a key event in the development of atherosclerosis . By suppressing CD36 expression and enhancing CDC42 expression, sinapine inhibits cholesterol uptake and activates cholesterol efflux . Furthermore, sinapine can convert macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state .

Molecular Mechanism

The molecular mechanism of sinapine involves interactions with various proteins and pathways. Sinapine suppresses the expression of CD36, thereby inhibiting cholesterol uptake . It enhances the expression of CDC42, promoting cholesterol efflux . Sinapine also activates the JAK2 and STAT3 proteins, influencing various cellular processes .

Temporal Effects in Laboratory Settings

The effects of sinapine can change over time in laboratory settings. For example, sinapine has been shown to alleviate foam cell formation, a process that can be monitored over time

Metabolic Pathways

Sinapine is involved in the shikimate/phenylpropanoid pathway . It is converted into a broad spectrum of O-ester conjugates through a metabolic network involving several enzymes, including UDP-glucose:sinapate glucosyltransferase (SGT), sinapoylglucose:choline sinapoyltransferase (SCT), sinapoylglucose:l-malate sinapoyltransferase (SMT), and sinapoylcholine (sinapine) esterase (SCE) .

Subcellular Localization

It has been speculated that sinapine may accumulate in vacuoles, similar to sinapoylmalate

准备方法

合成路线和反应条件: 芥子碱可以通过在乙醇中进行脯氨酸介导的 Knoevenagel-Doebner 缩合反应来合成。 该方法涉及生物基丁香醛、Meldrum 酸和氯化胆碱,为现有的低产率途径提供了一种可持续的替代方法 。 该两步策略以 52% 的总收率提供了获得芥子碱的方法 .

工业生产方法: 从种子饼中工业提取芥子碱通常涉及使用索氏提取器用己烷对饼进行脱脂,然后用 70% 的甲醇在 75°C 下进行提取 。 超临界二氧化碳预处理、高压放电和超声波辅助提取等新兴技术也已被研究以提高芥子碱的产量 .

化学反应分析

反应类型: 芥子碱会发生各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 芥子碱可以用过氧化氢或高锰酸钾等试剂氧化。

还原: 还原反应可能涉及硼氢化钠等试剂。

取代: 常用的取代反应涉及氢氧根离子等亲核试剂。

主要产物: 这些反应形成的主要产物包括芥子酸和胆碱 .

4. 科研应用

芥子碱具有广泛的科研应用:

化学: 用作合成各种芥子酸衍生物的前体。

生物学: 研究其在植物代谢中的作用及其作为天然抗氧化剂的潜力。

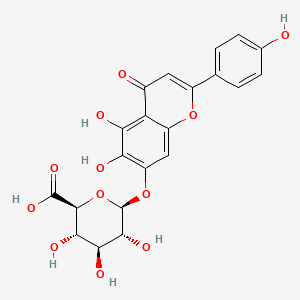

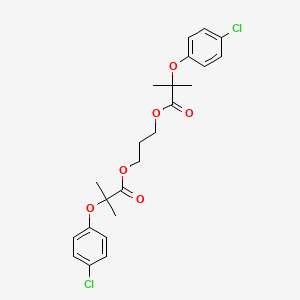

相似化合物的比较

芥子碱经常与其他芥子酸衍生物(如芥子酰葡萄糖、芥子酰苹果酸和芥子酰胆碱)进行比较。 这些化合物具有相似的抗氧化和抗炎特性,但在具体应用和生物利用度方面有所不同 。 芥子碱独特的胆碱和芥子酸组合使其在提供用于磷脂酰胆碱生物合成的胆碱以及作为抗氧化剂方面发挥双重作用,使其特别有价值 .

类似化合物:

- 芥子酰葡萄糖

- 芥子酰苹果酸

- 芥子酰胆碱

属性

IUPAC Name |

2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXHFRXWWGYQH-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO5+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18696-26-9, 84123-22-8 | |

| Record name | Sinapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18696-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

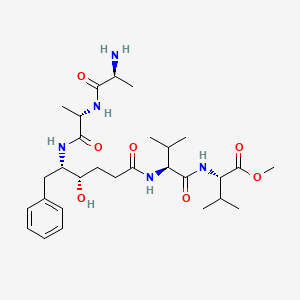

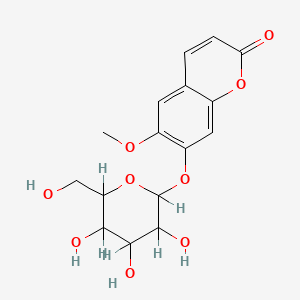

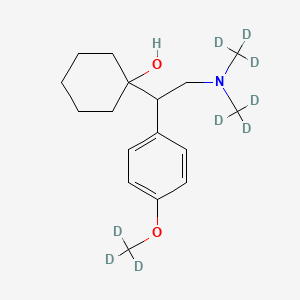

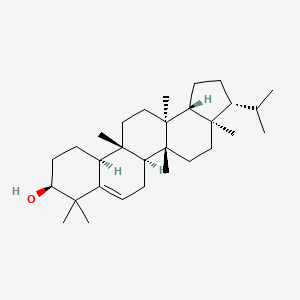

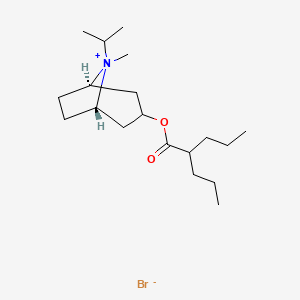

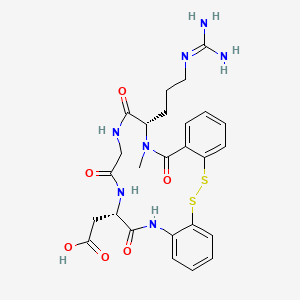

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)